molecular formula C19H28O2 B1220040 5-Androsten-3beta-ol-16-one CAS No. 5088-64-2

5-Androsten-3beta-ol-16-one

Cat. No.: B1220040
CAS No.: 5088-64-2
M. Wt: 288.4 g/mol
InChI Key: IHHKCVMULSSIQO-RHNZQBAGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Androsten-3beta-ol-16-one: is a steroid hormone with weak androgenic activity. It is a metabolite of testosterone and dihydrotestosterone. This compound is naturally produced by the enzyme 5alpha-reductase from the adrenal hormone dehydroepiandrosterone. It was first isolated in 1931 by Adolf Friedrich Johann Butenandt and Kurt Tscherning .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Androsten-3beta-ol-16-one can be synthesized from the readily available 3-hydroxy-17-ketone through a simple sequence of reactions. The overall yield of this process is approximately 53% .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction sequences as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Androsten-3beta-ol-16-one can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms of the steroid.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.

Major Products:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the steroid.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: 5-Androsten-3beta-ol-16-one is used as a precursor in the synthesis of other steroid hormones and related compounds. It is also used in studies of steroid metabolism and enzyme activity.

Biology: In biological research, this compound is used to study the effects of weak androgens on various physiological processes. It is also used in studies of hormone regulation and signaling pathways.

Medicine: this compound has potential applications in hormone replacement therapy and the treatment of certain hormonal disorders. It is also being investigated for its potential use in the treatment of conditions related to androgen deficiency.

Industry: In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of various steroid-based drugs. It is also used in the production of certain dietary supplements.

Mechanism of Action

5-Androsten-3beta-ol-16-one exerts its effects by binding to androgen receptors in target tissues. This binding activates the androgen receptor, leading to changes in gene expression and subsequent physiological effects. The molecular targets and pathways involved include the regulation of gene transcription and the modulation of various signaling pathways related to androgenic activity .

Comparison with Similar Compounds

  • 3beta-Androsterone
  • 3beta-Hydroxy-5alpha-androstan-17-one
  • 5alpha-Androstan-3beta-ol-17-one

Comparison: 5-Androsten-3beta-ol-16-one is unique in its specific structure and weak androgenic activity. Compared to similar compounds, it has distinct metabolic pathways and physiological effects. For example, 3beta-Androsterone and 3beta-Hydroxy-5alpha-androstan-17-one have different metabolic fates and activities in the body .

Properties

CAS No.

5088-64-2

Molecular Formula

C19H28O2

Molecular Weight

288.4 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,17-dodecahydrocyclopenta[a]phenanthren-16-one

InChI

InChI=1S/C19H28O2/c1-18-7-6-16-15(17(18)10-14(21)11-18)4-3-12-9-13(20)5-8-19(12,16)2/h3,13,15-17,20H,4-11H2,1-2H3/t13-,15+,16-,17-,18+,19-/m0/s1

InChI Key

IHHKCVMULSSIQO-RHNZQBAGSA-N

SMILES

CC12CCC3C(C1CC(=O)C2)CC=C4C3(CCC(C4)O)C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC(=O)C2)CC=C4[C@@]3(CC[C@@H](C4)O)C

Canonical SMILES

CC12CCC3C(C1CC(=O)C2)CC=C4C3(CCC(C4)O)C

5088-64-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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